1-benzyl-N-(2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-benzyl-N-(2-methoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O3/c1-17-9-8-14-29-23(17)28-24-19(26(29)32)15-21(30(24)16-18-10-4-3-5-11-18)25(31)27-20-12-6-7-13-22(20)33-2/h3-15H,16H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDXGERRVGMWIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-benzyl-N-(2-methoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound belonging to a class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound based on various studies and research findings.
- Molecular Formula : C27H24N4O4
- Molecular Weight : 468.513 g/mol
- Purity : Typically around 95% .
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. In particular, derivatives of this compound have shown effectiveness against SARS-CoV-2. A study demonstrated that certain derivatives exhibited over 90% inhibition of viral growth in vitro with minimal cytotoxic effects on Vero cells .
Table 1: Antiviral Efficacy of Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Viral Growth Inhibition (%) | Cytotoxicity (CC50) |
|---|---|---|
| Derivative A | >90% | >100 µM |
| Derivative B | >90% | >100 µM |
| Derivative C | 85% | 75 µM |
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies showed that it has significant activity against various cancer cell lines, including human colon cancer (HT29) and prostate cancer (DU145) cell lines. Molecular docking studies indicated that the compound interacts effectively with key proteins involved in cancer cell proliferation .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 | 12 | EGFR inhibition |
| DU145 | 15 | Tyrosine kinase inhibition |
Structure-Activity Relationship (SAR)
The biological activity of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines is influenced by their structural components. Modifications at the N-1 and carboxamide positions have been shown to enhance their potency against viral and cancerous cells .
Key Findings:
- Substituents on the aromatic rings significantly affect the compound's ability to inhibit target enzymes.
- The presence of methoxy groups enhances solubility and biological activity.
Case Studies
In a notable case study, a series of derivatives were synthesized and evaluated for their antiviral properties. The study found that compounds with specific substitutions exhibited enhanced efficacy against SARS-CoV-2 compared to other derivatives . Another study focused on the anticancer potential revealed that certain modifications resulted in improved IC50 values against prostate cancer cells .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Bioactivity :
- The 2-methoxyphenyl group in the target compound and 10b may enhance binding to aromatic-rich pockets in target proteins (e.g., kinases).
- The benzyl group at N-1 (target compound) vs. 3-methoxypropyl () alters lipophilicity (ClogP: ~3.5 vs. ~2.8), affecting membrane permeability.
Spectral Differences :
- Aromatic Proton Shifts : In N-benzyl analogs (target compound, ), pyrido-pyrimidine protons resonate at δ 7.2–8.1 ppm, while phenethyl-substituted derivatives () show upfield shifts (δ 6.8–7.5 ppm) due to reduced conjugation .
- Methoxy Group Signature : The 2-methoxyphenyl OCH₃ signal (δ 3.8 ppm) is consistent across analogs .
Synthetic Flexibility :
- The CDI-mediated coupling (target compound, ) is broadly applicable for introducing diverse aryl amines, enabling rapid SAR exploration.
Physicochemical Properties
Q & A
Q. How can the structure of this compound be conclusively confirmed?
The compound’s structure is validated using elemental analysis to confirm empirical composition and NMR spectroscopy (¹H and ¹³C) to resolve aromatic proton environments and substituent connectivity. For example, shifted aromatic proton signals in the pyrido-pyrimidine nucleus (downfield shifts due to electron-withdrawing groups) and benzylamide fragment resonances are key diagnostic markers .
Q. What synthetic routes are most effective for preparing this compound?
A common method involves condensation reactions between 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid derivatives and substituted benzylamines in refluxing ethanol. Optimization includes controlling reaction time (24–48 hours) and stoichiometric ratios to minimize byproducts .
Q. Which analytical techniques are critical for purity assessment?
Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and infrared spectroscopy (IR) to identify functional groups (e.g., carboxamide C=O stretch ~1650 cm⁻¹). Purity is further assessed via HPLC with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be analyzed when structural analogs show similar biological activity?
Despite uniform analgesic activity in N-benzyl derivatives, SAR studies should focus on bioisosteric replacements . For instance, replacing the pyrido-pyrimidine core with 4-hydroxyquinolin-2-one (a known bioisostere) and comparing activity in the "acetic acid writhing" model can reveal subtle electronic or steric effects .
Q. What experimental models are suitable for evaluating the compound’s analgesic efficacy?
The acetic acid-induced writhing test in rodents is a standard model. Dose-response curves (e.g., 10–100 mg/kg, intraperitoneal administration) and comparison to positive controls (e.g., aspirin) are critical. Statistical analysis of writhes per minute over 30-minute intervals ensures reproducibility .
Q. How can contradictions in NMR spectral data (e.g., shifted aromatic protons) be resolved?
Aromatic proton shifts arise from ring current effects in the fused pyrido-pyrrolo-pyrimidine system. Computational modeling (e.g., density functional theory (DFT) to predict chemical shifts) and 2D NMR (COSY, NOESY) can clarify assignments. For example, NOE correlations between benzylamide protons and the methoxyphenyl group confirm spatial proximity .
Q. What computational methods predict metabolic stability or solubility?
Molecular dynamics simulations (e.g., using COMSOL Multiphysics) model solvation free energy and partition coefficients (logP). AI-driven platforms (e.g., ACD/Labs Percepta) predict metabolic sites via cytochrome P450 binding simulations. These methods guide structural modifications, such as adding polar substituents to the benzyl group .
Q. How can aqueous solubility be improved without compromising target binding?
Introduce hydrophilic groups (e.g., hydroxyl, amine) at the 2-methoxyphenyl moiety or replace the benzyl group with a pyridinylmethyl analog. Solubility is quantified via shake-flask assays (pH 7.4 buffer), while binding affinity is validated via SPR or ITC against the target protein .
Notes on Methodological Rigor
- Experimental Design : Include control groups (vehicle and reference drug) in pharmacological assays to normalize inter-experiment variability .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle overlapping spectral or biological data trends .
- Contradiction Resolution : Cross-validate synthetic yields and purity metrics across independent labs to address reproducibility issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
